1-Bromo-4-fluoro-2,3-dimethylbenzene
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Overview
Description
“1-Bromo-4-fluoro-2,3-dimethylbenzene” is a chemical compound with the molecular formula C8H8BrF . It is a derivative of benzene, which is a type of aromatic hydrocarbon.
Synthesis Analysis
The synthesis of “1-Bromo-4-fluoro-2,3-dimethylbenzene” involves the reaction of 1,4-dibromo-2,5-dimethylbenzene with cesium fluoride in dimethylformamide (DMF) at elevated temperatures (120-140 °C) and yields of up to 91%. The electrophilic substitution reactions of benzene derivatives like this one typically involve a two-step mechanism .Molecular Structure Analysis
The molecular structure of “1-Bromo-4-fluoro-2,3-dimethylbenzene” can be represented by the formula C8H8BrF . It consists of a benzene ring with bromo, fluoro, and two methyl groups attached to it.Chemical Reactions Analysis
The chemical reactions involving “1-Bromo-4-fluoro-2,3-dimethylbenzene” are typically electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-fluoro-2,3-dimethylbenzene” include a molecular weight of 203.05 . It is a liquid at room temperature . The compound has a low GI absorption, is BBB permeant, and is not a P-gp substrate .Scientific Research Applications
1-Bromo-4-fluoro-2,3-dimethylbenzene is a chemical compound with the CAS Number: 52548-00-2 . It’s a liquid at room temperature and has a molecular weight of 203.05 . The presence of a bromine atom (Br) makes this compound a useful intermediate in organic synthesis. The Br can be readily replaced with other functional groups through various reactions, allowing researchers to create new molecules with specific properties.
One potential application of this compound is in the field of medicinal chemistry. For instance, it can be used in the synthesis of pharmaceutical compounds . In one study, 1-bromo-4-(difluoromethoxy)benzene, a similar compound, was used in the direct arylation of heteroarenes . This process involved the introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes, which is a common feature in important pharmaceutical compounds such as Lumacaftor .
For instance, another similar compound, 2-Bromo-1,4-dimethylbenzene, was used in the synthesis of cis-3,4-diphenyl-5,8-dimethylisocoumarins . This suggests that 1-Bromo-4-fluoro-2,3-dimethylbenzene could potentially be used in similar reactions to synthesize other complex organic molecules.
Safety And Hazards
The safety and hazards associated with “1-Bromo-4-fluoro-2,3-dimethylbenzene” include warnings for skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .
Future Directions
The future directions for “1-Bromo-4-fluoro-2,3-dimethylbenzene” could involve its use in the synthesis of other chemical compounds. Its reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This mechanism could be exploited in the synthesis of other benzene derivatives.
properties
IUPAC Name |
1-bromo-4-fluoro-2,3-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWLDZXWISLBMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373690 |
Source
|
Record name | 3-Bromo-6-fluoro-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-2,3-dimethylbenzene | |
CAS RN |
52548-00-2 |
Source
|
Record name | 3-Bromo-6-fluoro-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52548-00-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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